molecular formula C6H6O3 B046300 Furyl hydroxymethyl ketone CAS No. 17678-19-2

Furyl hydroxymethyl ketone

Cat. No. B046300
CAS RN: 17678-19-2
M. Wt: 126.11 g/mol
InChI Key: RSZZMVPSHLKFQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furyl hydroxymethyl ketone and its derivatives can involve several strategies, including polycondensation reactions and hydrodeoxygenation processes. Vinoslavskii, Kamenskii, and Yeryshev (1975) detailed the formation of furyl ketone-formaldehyde oligomers through a polycondensation mechanism, highlighting the impact of preparative conditions on the structural units formed (V. A. Vinoslavskii, I. V. Kamenskii, & B.Ya. Yeryshev, 1975). Le et al. (2014) explored the hydrodeoxygenation of 2-furyl methyl ketone, a model compound in bio-oil, converting it into valuable hydrocarbons under specific catalytic conditions, showcasing an effective synthesis pathway for upgrading bio-oil components (T. Le et al., 2014).

Molecular Structure Analysis

The molecular structure of furyl hydroxymethyl ketone derivatives is influenced by the reaction conditions and the specific synthesis pathways employed. Moye (1963) discussed the acid-catalyzed conversion of hexoses to furans, which sheds light on the structural aspects of furyl hydroxymethyl ketone formation, indicating the relative yields of this compound and its significance in relation to various reaction mechanisms (C. Moye, 1963).

Chemical Reactions and Properties

Furyl hydroxymethyl ketone undergoes a range of chemical reactions, including hydrodeoxygenation, aldol reductive coupling, and nucleophilic additions, demonstrating its versatility as a chemical intermediate. Ly et al. (2017) reported on the hydrodeoxygenation over iron phosphide catalysts, transforming furyl methyl ketone into higher-value chemicals (H. Ly et al., 2017). Ashley, Timpy, and Coombs (2018) described the flow photo-Nazarov reactions of 2-furyl vinyl ketones, a method that enables the cyclization of these compounds into furan-fused cyclopentanones under mild conditions (W. Ashley, E. L. Timpy, & T. C. Coombs, 2018).

Scientific Research Applications

  • Synthesis of Compounds : FHMK is used in the synthesis of various compounds, including 1,2,4-dinitrophenylhydrazone, 4-(2-Furyl)-1-phenyl-3-buten-2-one, and α-dioxo-α (Midorikawa, 1954). It also aids in the isolation of 4-(2-furyl)-3-methyl-3-buten-2-one and 1-(2-furyl)-1-penten-3-one (Midorikawa, 1954), and in the synthesis of β-hydroxy-α-amino acids (Merino et al., 1998).

  • Reactions with Other Ketones : FHMK can react with methyl ethyl ketone to produce 4-(2-furyl)-3-methyl-4-butanol-2-one and furfurylidene ketone (Midorikawa, 1953).

  • Hydrodeoxygenation in Bio-oil : FHMK plays a role in the hydrodeoxygenation of 2-furyl methyl ketone over iron phosphide catalysts, which reform C6 compounds into C7 compounds with higher octane ratings, a process relevant in biofuel research (Ly et al., 2017).

  • Photochemistry : In flow photochemistry, the cyclization of 2-furyl vinyl ketones is important for producing furan-fused cyclopentanones, significant in studying biologically active natural products like nakadomarin A (Ashley et al., 2018).

  • Gamma-radiolysis : The gamma-radiolysis of furyl ketones in 2-propanol leads to the formation of various derivatives, offering insights into radiolytic processes (Torres et al., 1984).

  • Biomass Conversion : Acid-catalysed conversion of biomass, specifically cellulose, into valuable products like FHMK and furfural is promising for creating renewable replacements for petrochemical products (Bodachivskyi et al., 2019).

  • Asymmetric Synthesis and Catalysis : FHMK is involved in the highly enantioselective synthesis of compounds, which is important in producing bioactive substances with high purity (Zhou et al., 2010), and in the formation of furyl ketone-formaldehyde oligomers (Vinoslavskii et al., 1975).

  • Thermal Degradation Studies : The thermal degradation of agar, which produces FHMK, has been studied for its toxicity implications (Ouyang et al., 2018).

Future Directions

Furyl hydroxymethyl ketone is widely used in organic synthesis and can be used to synthesize organic dyes and pharmaceutical intermediates, such as bioactive molecules and chemical reagents . As such, its future directions are likely to continue to involve its use in various areas of organic synthesis.

properties

IUPAC Name

1-(furan-2-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZZMVPSHLKFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938853
Record name 1-(Furan-2-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furyl hydroxymethyl ketone

CAS RN

17678-19-2
Record name 2-Furyl hydroxymethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Furan-2-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURYL HYDROXYMETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
A Ferretti, VP Flanagan - Journal of Dairy Science, 1971 - Elsevier
… 2-furfuryl alcohol, furfuryl butyrate, 1-(2'-furyl)-propane1,2-dione, 2-furyl hydroxymethyl ketone, 2-methyl-5-furfuryl 2"-furfuryl ether, 5-(5"methyl-2"-furfuryl)… 2-Furyl hydroxymethyl ketone b …
Number of citations: 63 www.sciencedirect.com
QQ Ouyang, Z Hu, SD Li, WY Quan, LL Wen, ZM Yang… - Food chemistry, 2018 - Elsevier
… The degradation products are relatively complex, and most of the degradation products are non-toxic, although furyl hydroxymethyl ketone, furfural and HFM have some toxicity to …
Number of citations: 37 www.sciencedirect.com
I Bodachivskyi, U Kuzhiumparambil… - Catalysis Science & …, 2019 - pubs.rsc.org
… of polysaccharides into glucose (solvent ZnCl 2 ·3.73H 2 O), 11 HMF (biphasic solvent system ZnCl 2 ·3H 2 O/methyl isobutyl ketone), 12 or into a mixture of furyl hydroxymethyl ketone …
Number of citations: 35 pubs.rsc.org
RT Marsili, LC Laskonis, C Kenaan - Journal of the American …, 2007 - Taylor & Francis
… heat-abused beer compared with the control beer was furyl hydroxymethyl ketone (Fig. 5). This significant increase in furyl hydroxymethyl ketone in heat-abused beer is noteworthy. This …
Number of citations: 39 www.tandfonline.com
I Bodachivskyi, U Kuzhiumparambil… - …, 2019 - Wiley Online Library
… In the in the biphasic solvent system zinc chloride hydrate (ionic liquid)/anisole, cellulose and cellobiose are transformed into furyl hydroxymethyl ketone and furfural as major products, …
J Pereira, J Pereira, JS Câmara - Talanta, 2011 - Elsevier
… This includes 5 new compounds in kiwi (2-cyclohexene-1,4-dione, furyl hydroxymethyl ketone, 4-hydroxydihydro-2(3H)-furanone, 5-acetoxymethyl-2-furaldehyde and ethanedioic acid), …
Number of citations: 53 www.sciencedirect.com
I Cutzach, P Chatonnet… - Journal of Agricultural and …, 1999 - ACS Publications
… in the third category, that is, furyl hydroxymethyl ketone, Furaneol, and dihydromaltol, … had the highest concentrations of furyl hydroxymethyl ketone and Furaneol. Furaneol disappeared …
Number of citations: 138 pubs.acs.org
K Watanabe, S Tachibana, M Konishi - Bioresource technology, 2019 - Elsevier
… Apocynin, furyl hydroxymethyl ketone, m-methoxyacetophenone, syringaldehyde, and the other phenolic and furan aldehyde derivatives had higher VIP scores than the previously …
Number of citations: 21 www.sciencedirect.com
H Abou-Yousef, P Steele - Journal of Fuel Chemistry and Technology, 2013 - Elsevier
… Our study demonstrated formation of 2-furyl hydroxymethyl ketone (FHMK), and furfural (FF) simultaneously with the formation of HMF. Various reaction parameters were addressed to …
Number of citations: 51 www.sciencedirect.com
WE Franklin, SP Rowland - Journal of Applied Polymer Science, 1979 - Wiley Online Library
Unmodified cotton and cottons finished with high levels of seven different phosphorus‐containing flame retardants were pyrolyzed in a temperature‐programmed solid probe of a mass …
Number of citations: 36 onlinelibrary.wiley.com

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